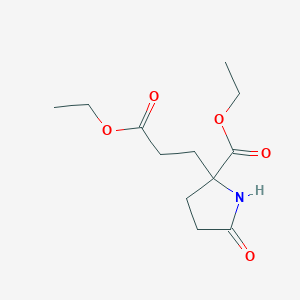![molecular formula C12H9ClFN B13691384 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine CAS No. 577794-36-6](/img/structure/B13691384.png)
4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of chlorine and fluorine atoms attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The amine group is located at the 2-position of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine typically involves multiple steps. One common method starts with the nitration of 3-chloroaniline to form 3-chloronitrosoaniline. This intermediate is then subjected to a series of reactions, including reduction and halogenation, to introduce the fluorine atom and form the desired biphenyl structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl rings.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Wirkmechanismus
The mechanism of action of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
- 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid
- 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-hydroxy-3-carbaldehyde
- 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-methyl
Comparison: Compared to these similar compounds, 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine is unique due to the presence of the amine group at the 2-position. This structural difference can significantly influence its chemical reactivity and biological activity. For example, the amine group can participate in hydrogen bonding and other interactions that are not possible with carboxylic acid or aldehyde groups .
Eigenschaften
CAS-Nummer |
577794-36-6 |
|---|---|
Molekularformel |
C12H9ClFN |
Molekulargewicht |
221.66 g/mol |
IUPAC-Name |
2-(4-chloro-3-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9ClFN/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 |
InChI-Schlüssel |
ZCOKOLXIHDZAEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















